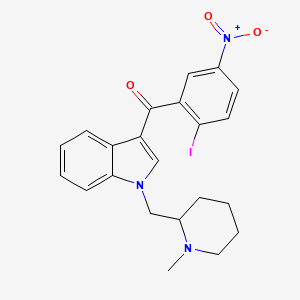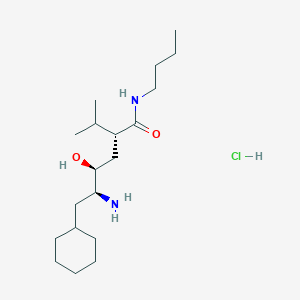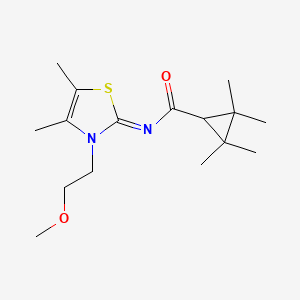
(R,S)-AM1241
Overview
Description
Mechanism of Action
AM1241, also known as (R,S)-AM1241 or (2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, is a chemical compound from the aminoalkylindole family . This compound has been studied for its potential therapeutic effects in various diseases, including Parkinson’s disease and cancer .
Target of Action
AM1241 acts as a potent and selective agonist for the cannabinoid receptor CB2 . The CB2 receptor is primarily found in peripheral immune cells and plays a crucial role in regulating immune responses . The clear co-localization of CB2R and dopaminergic neurons suggests that AM1241 targets CB2R .
Mode of Action
AM1241 interacts with its target, the CB2 receptor, by binding to it with a Ki of 3.4 nM, demonstrating 80 times selectivity over the related CB1 receptor . This interaction leads to the activation of the CB2 receptor, which can have various downstream effects depending on the cellular context .
Biochemical Pathways
The activation of the CB2 receptor by AM1241 has been shown to significantly activate the PI3K/Akt/MEK phosphorylation pathway . This pathway is involved in various cellular processes, including cell survival, growth, and proliferation . Furthermore, AM1241 increases the expression of Parkin and PINK1 , both in the substantia nigra and hippocampus . These proteins are involved in the regulation of mitochondrial function and play a crucial role in neuronal health .
Pharmacokinetics
The pharmacokinetics of AM1241 indicate that it is metabolized quickly in vivo. The maximum plasma concentration of AM1241 in mice was observed at 60 minutes and dropped to almost zero at 240 minutes . This rapid metabolism suggests that the bioavailability of AM1241 may be influenced by factors such as dose and route of administration .
Result of Action
The activation of the CB2 receptor by AM1241 has been shown to have various effects at the molecular and cellular levels. For instance, in a mouse model of Parkinson’s disease, treatment with AM1241 led to a dose-dependent increase of dopamine and serotonin . Furthermore, it resulted in the regeneration of dopaminergic neurons following MPTP-induced neurotoxicity . In the context of cancer, AM1241 has been shown to induce cell death in prostate cancer cells .
Action Environment
The action, efficacy, and stability of AM1241 can be influenced by various environmental factors. For instance, the presence of other signaling molecules, the cellular context, and the overall state of the organism can all impact the action of AM1241 . .
Preparation Methods
The synthesis of AM1241 involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the indole core: This is achieved through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone to form the indole structure.
Introduction of the iodo and nitro groups: The indole core is then iodinated and nitrated to introduce the iodo and nitro groups at specific positions.
Attachment of the piperidine moiety: The final step involves the attachment of the piperidine moiety to the indole core through a nucleophilic substitution reaction.
Chemical Reactions Analysis
AM1241 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction of the nitro group to an amino group can be achieved using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AM1241 has a wide range of scientific research applications, including:
Pain Management: AM1241 has shown significant analgesic effects in animal models, particularly in reducing hyperalgesia and allodynia.
Neurodegenerative Diseases: The compound has shown efficacy in the treatment of amyotrophic lateral sclerosis in animal models.
Cancer Research: AM1241 has been investigated for its potential to induce cell death in prostate cancer cells.
Inflammation: The compound has been effective in models of inflammation and hyperalgesia.
Comparison with Similar Compounds
AM1241 is unique in its high selectivity for the cannabinoid receptor CB2 over CB1. Similar compounds include:
AM1220: Another cannabinoid receptor agonist with different selectivity and potency profiles.
AM1248: A related compound with similar analgesic effects but different receptor binding affinities.
AM2233: Another member of the aminoalkylindole family with distinct pharmacological properties.
In comparison to these compounds, AM1241 stands out due to its high selectivity for CB2 and its significant analgesic effects in animal models .
Properties
IUPAC Name |
(2-iodo-5-nitrophenyl)-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22IN3O3/c1-24-11-5-4-6-16(24)13-25-14-19(17-7-2-3-8-21(17)25)22(27)18-12-15(26(28)29)9-10-20(18)23/h2-3,7-10,12,14,16H,4-6,11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHIXXCLLBMBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22IN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017015 | |
| Record name | AM_1241 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444912-48-5 | |
| Record name | (2-Iodo-5-nitrophenyl)[1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-yl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444912-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM-1241 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444912485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AM_1241 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R,S)-AM1241 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AM-1241 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLM851L3RD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is (2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, also known as AM1241?
A1: (2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, commonly known as AM1241, is a synthetic, selective agonist for the cannabinoid receptor type 2 (CB2 receptor). [, , , ]
Q2: What are the downstream effects of AM1241 binding to CB2 receptors?
A2: AM1241 activation of CB2 receptors triggers various downstream effects, including:
- Inhibition of Inflammatory Hyperalgesia: AM1241 reduces inflammation and pain hypersensitivity by inhibiting the release of pro-inflammatory mediators from immune cells. [, ] It can also modulate the activity of spinal wide dynamic range (WDR) neurons, specifically suppressing C-fiber mediated activity, leading to reduced pain signaling. [, ]
- Neuroprotection: AM1241 shows promise in reducing neurodegeneration after brain injury, such as stroke, likely through its anti-inflammatory effects. [] It can also activate pathways that promote neuronal cell survival and reduce apoptosis. [, , ]
- Reduction of Myocardial Fibrosis: Research suggests AM1241 can alleviate myocardial fibrosis following myocardial infarction. This effect is attributed to its ability to activate the Nrf2 pathway, which inhibits the TGF-β1/Smad3 pathway, a key player in fibrosis development. [, ]
- Modulation of Immune Responses: AM1241 can reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IFN-γ, while increasing the levels of anti-inflammatory cytokine IL-10. [, , ] This modulation of the immune response contributes to its protective effects in various disease models.
Q3: What is the role of constitutive activity in AM1241's effects?
A3: Constitutive activity of CB2 receptors influences AM1241's pharmacological profile. In the presence of high constitutive activity, AM1241 might display different effects than in systems with low constitutive activity. This difference could explain variations between its in vitro and in vivo activity. []
Q4: Does AM1241 interact with the cannabinoid receptor type 1 (CB1 receptor)?
A4: AM1241 demonstrates high selectivity for CB2 receptors over CB1 receptors. [, , , ] Studies using CB1 receptor knockout mice and selective CB1 antagonists have confirmed that AM1241's effects are primarily mediated through CB2 receptors and independent of CB1 receptor activation. [, ]
Q5: What is the therapeutic potential of AM1241?
A5: Preclinical studies suggest AM1241 holds therapeutic potential for various conditions, including:
- Neuropathic Pain: AM1241 effectively reverses sensory hypersensitivity in animal models of neuropathic pain induced by nerve injury or chemotherapy. [, , ]
- Inflammatory Diseases: AM1241 demonstrates efficacy in models of colitis, liver fibrosis, and myocardial infarction, highlighting its potential for treating inflammatory conditions. [, , , ]
- Neurodegenerative Diseases: Research suggests potential for AM1241 in conditions like Parkinson's disease and stroke, where it may protect neurons and limit damage. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one](/img/structure/B1664735.png)

![N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide](/img/structure/B1664740.png)


![(3S)-3-[[(2S)-2-amino-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]hexanoyl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1664744.png)
![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]-methylamino]-4-oxobutanoic acid](/img/structure/B1664745.png)
![N-{1-Benzyl-(2R,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1664747.png)
![(2E,4E,6E)-7-[(2R,3R,5R)-3-Hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1664751.png)

![(2S)-2-[(2R,5S,6S)-6-[(2E,4S,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[(3R,6S,9R,16S,17S,20R,23S)-7-hydroxy-20-[(1S)-1-hydroxyethyl]-3,4,6-trimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide](/img/structure/B1664753.png)

![5-(azepan-1-yl)-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664755.png)
![(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid](/img/structure/B1664757.png)
